PTC596

Übersicht

Beschreibung

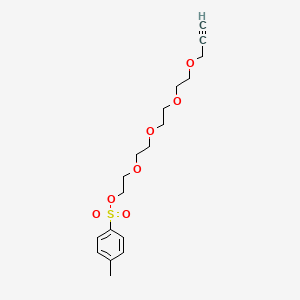

Unesbulin, auch bekannt als PTC596, ist ein neuartiges kleines Molekül, das im Bereich der Krebstherapie große Aufmerksamkeit erregt hat. Es ist eine oral bioverfügbare Verbindung, die an Tubulin bindet, ein Protein, das für die Zellteilung essentiell ist, wodurch die Mikrotubuli-Bildung gehemmt wird. Diese Wirkung führt zur Arretierung von Zellen in der G2/M-Phase des Zellzyklus, was letztendlich zum Zelltod führt. Unesbulin ist insofern einzigartig, als es kein Substrat für den p-Glykoprotein-Transporter ist, wodurch es oral verabreicht werden kann und sowohl solide Tumoren als auch hämatologische Krebsarten effektiv angreift .

Wissenschaftliche Forschungsanwendungen

Unesbulin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Wird als Modellverbindung verwendet, um Tubulin-bindende Agenzien und ihre Auswirkungen auf die Mikrotubuli-Dynamik zu untersuchen.

Biologie: Untersucht für seine Rolle bei der Zellzyklusregulation und Apoptose, liefert Einblicke in zelluläre Prozesse.

Medizin: Hauptsächlich als Antikrebsmittel entwickelt, mit laufenden klinischen Studien für verschiedene Krebsarten, darunter Eierstockkrebs, Leiomyosarkom und Gliome

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Therapeutika und Drug-Delivery-Systeme.

Wirkmechanismus

Unesbulin übt seine Wirkung aus, indem es an die Colchicin-Bindungsstelle an Tubulin bindet und so die Polymerisation von Mikrotubuli hemmt. Diese Hemmung stört die Bildung der mitotischen Spindel, die für die Chromosomenseparation während der Zellteilung unerlässlich ist. Dadurch werden Zellen in der G2/M-Phase arretiert, was zur Apoptose führt. Unesbulin reguliert auch MCL-1 herunter, ein Protein, das das Zellüberleben fördert, und induziert eine p53-unabhängige mitochondriale Apoptose .

Biochemische Analyse

Biochemical Properties

PTC596 plays a significant role in biochemical reactions by binding to the colchicine site of tubulin, a protein that forms microtubules . Microtubules are essential for cell shape, motility, and chromosome segregation during cell division. By binding to tubulin, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis . This compound also interacts with the B-cell-specific Moloney murine leukemia virus integration site 1 (BMI1) protein, leading to its downregulation . This interaction results in the hyperphosphorylation of BMI1 and a reduction in H2A ubiquitination levels .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It induces cell cycle arrest in the G2/M phase, leading to apoptosis . This effect is observed in multiple cancer cell lines, including those resistant to other treatments . This compound also influences cell signaling pathways by downregulating BMI1, which is involved in the regulation of gene expression and cellular metabolism . Additionally, this compound has been shown to inhibit the proliferation of cancer stem cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the colchicine site of tubulin, which inhibits tubulin polymerization and disrupts microtubule dynamics . This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis . This compound also downregulates BMI1 by inducing its hyperphosphorylation, which reduces H2A ubiquitination levels and affects gene expression . Furthermore, this compound inhibits the activity of the anaphase-promoting complex/cyclosome (APC/C) and its co-activator CDC20, leading to the persistent activation of CDK1 and CDK2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable and maintains its activity over extended periods . Long-term studies have shown that this compound can induce sustained cell cycle arrest and apoptosis in cancer cells . Additionally, this compound has demonstrated efficacy in in vivo models, where it inhibits tumor growth and improves survival rates . The stability and long-term effects of this compound make it a promising candidate for cancer therapy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and induces apoptosis without significant toxicity . At higher doses, this compound can cause adverse effects such as neutropenia and thrombocytopenia . These toxic effects are dose-dependent and reversible upon discontinuation of the treatment . The optimal dosage of this compound is currently being investigated in clinical trials to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate microtubule dynamics and cell cycle progression . This compound also affects metabolic flux by downregulating BMI1, which influences the expression of genes involved in cellular metabolism . The compound’s impact on metabolic pathways contributes to its anticancer activity and ability to induce apoptosis in cancer cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound readily crosses the blood-brain barrier, allowing it to target brain tumors . This compound also interacts with transporters and binding proteins that facilitate its localization and accumulation in cancer cells . The distribution of this compound within tissues is crucial for its therapeutic efficacy and ability to reach target sites.

Subcellular Localization

This compound localizes to specific subcellular compartments, including the cytoplasm and nucleus . In the cytoplasm, this compound binds to tubulin and disrupts microtubule dynamics . In the nucleus, this compound affects gene expression by downregulating BMI1 and reducing H2A ubiquitination levels . The subcellular localization of this compound is essential for its activity and ability to induce cell cycle arrest and apoptosis in cancer cells.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Unesbulin umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Der erste Schritt beinhaltet typischerweise die Bildung einer Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen. Nachfolgende Schritte umfassen Modifikationen von funktionellen Gruppen, um spezifische Substituenten einzuführen, die die Bioaktivität und pharmakokinetischen Eigenschaften der Verbindung verbessern. Die Reaktionsbedingungen beinhalten häufig die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion von Unesbulin folgt einem ähnlichen Syntheseweg, wird aber zur Bewältigung großer Chargengrößen hochskaliert. Dies beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Fortschrittliche Techniken wie Durchflusschemie und automatisierte Synthese können eingesetzt werden, um die Effizienz und Reproduzierbarkeit zu verbessern. Qualitätskontrollmaßnahmen, einschließlich Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie, sind entscheidend, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Unesbulin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen am Unesbulin-Molekül modifizieren und möglicherweise seine Bioaktivität verändern.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen in ihre entsprechenden reduzierten Formen umzuwandeln, was die Pharmakokinetik der Verbindung beeinflussen kann.

Substitution: Substitutionsreaktionen, insbesondere nucleophile Substitutionen, sind bei der Synthese und Modifikation von Unesbulin üblich.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Lösungsmittel: Dimethylsulfoxid (DMSO), Acetonitril, Methanol.

Katalysatoren: Palladium auf Kohle, Platinoxid.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den beteiligten funktionellen Gruppen ab. Beispielsweise könnte die Oxidation einer Alkoholgruppe in Unesbulin ein Keton oder ein Aldehyd ergeben, während die Reduktion einer Nitrogruppe ein Amin ergeben könnte.

Wirkmechanismus

Unesbulin exerts its effects by binding to the colchicine binding site on tubulin, thereby inhibiting the polymerization of microtubules. This inhibition disrupts the formation of the mitotic spindle, essential for chromosome segregation during cell division. As a result, cells are arrested in the G2/M phase, leading to apoptosis. Unesbulin also downregulates MCL-1, a protein that promotes cell survival, and induces p53-independent mitochondrial apoptosis .

Vergleich Mit ähnlichen Verbindungen

Unesbulin wird mit anderen Tubulin-bindenden Agenzien wie folgt verglichen:

Colchicin: Ähnlich wie Unesbulin bindet Colchicin an Tubulin, wird aber hauptsächlich zur Behandlung von Gicht und familiärem Mittelmeerfieber eingesetzt.

Paclitaxel: Ein weiteres Tubulin-bindendes Agens, das in der Krebstherapie eingesetzt wird, aber Mikrotubuli stabilisiert, anstatt deren Bildung zu hemmen.

Vincristin: Wird in der Chemotherapie eingesetzt, bindet an Tubulin und hemmt die Mikrotubuli-Bildung, hat aber unterschiedliche pharmakokinetische Eigenschaften und Nebenwirkungen.

Die Einzigartigkeit von Unesbulin liegt in seiner oralen Bioverfügbarkeit und seiner Fähigkeit, der p-Glykoprotein-vermittelten Arzneimittelresistenz auszuweichen, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht .

Eigenschaften

IUPAC Name |

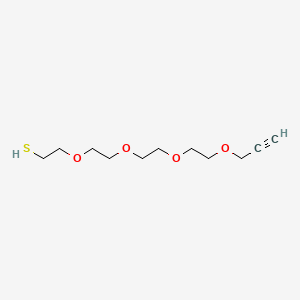

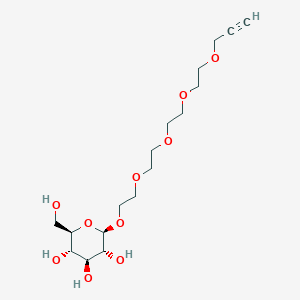

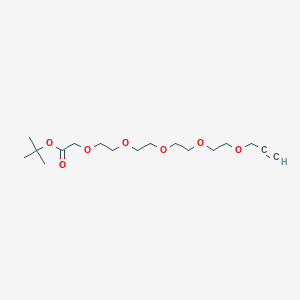

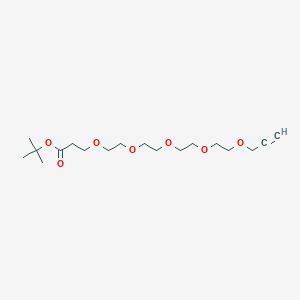

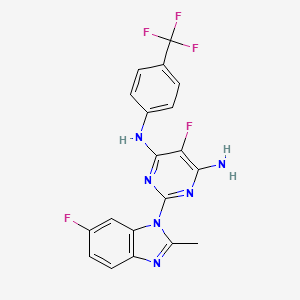

5-fluoro-2-(6-fluoro-2-methylbenzimidazol-1-yl)-4-N-[4-(trifluoromethyl)phenyl]pyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F5N6/c1-9-26-13-7-4-11(20)8-14(13)30(9)18-28-16(25)15(21)17(29-18)27-12-5-2-10(3-6-12)19(22,23)24/h2-8H,1H3,(H3,25,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLWOOPCEXYVBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3=NC(=C(C(=N3)NC4=CC=C(C=C4)C(F)(F)F)F)N)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F5N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610964-64-1 | |

| Record name | Unesbulin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1610964641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNESBULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4HZ70S62Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of PTC596?

A1: this compound is a small molecule that functions as a microtubule polymerization inhibitor. [] It directly binds to tubulin, disrupting the formation of microtubules, which are essential for cell division. [, ] This disruption leads to cell cycle arrest in the G2/M phase, preventing the cell from proceeding to mitosis. [, , , ]

Q2: What are the downstream effects of this compound treatment on cancer cells?

A2: this compound's inhibition of microtubule polymerization and subsequent G2/M arrest triggers several downstream effects in cancer cells:

- Apoptosis Induction: this compound induces apoptosis in various cancer cell lines, including multiple myeloma, acute myeloid leukemia, and diffuse intrinsic pontine glioma (DIPG). [, , , , , , , , ] This apoptotic effect is thought to be independent of p53 status. [, ]

- Downregulation of MCL1: this compound treatment consistently leads to a reduction in MCL1 protein levels, likely contributing to its pro-apoptotic effects. [, ]

- Sensitization to Ionizing Radiation: In DIPG cells, this compound sensitizes cells to ionizing radiation by impairing the kinetics of the DNA damage response. [, ] This suggests a potential benefit of combining this compound with radiotherapy.

Q3: Does this compound affect the tumor microenvironment?

A3: Studies in lung cancer models suggest that this compound treatment alters the tumor microenvironment. [] Using single-cell RNA sequencing, researchers observed a modulation of the tumor microenvironment landscape, including a decrease in the symbiotic interface between tumor cells and niche components like endothelial cells, fibroblasts, and immune cells. []

Q4: What is the preclinical evidence supporting the use of this compound in cancer treatment?

A4: Extensive preclinical data support the potential of this compound as an anticancer agent:

- In vitro efficacy: this compound demonstrates potent antiproliferative and cytotoxic activity against a wide range of cancer cell lines, including those derived from multiple myeloma, acute myeloid leukemia, mantle cell lymphoma, leiomyosarcoma, pancreatic ductal adenocarcinoma, neuroblastoma, medulloblastoma, and DIPG. [, , , , , , , , , , , ]

- In vivo efficacy: In vivo studies using xenograft and genetically engineered mouse models demonstrate that this compound can effectively inhibit tumor growth and prolong survival in various cancer types. [, , , , , , , , , ]

- Synergistic effects: this compound exhibits promising synergistic effects when combined with standard-of-care chemotherapies, including gemcitabine, nab-paclitaxel, and proteasome inhibitors. [, , , ] This synergistic activity highlights its potential for improving treatment outcomes in combination regimens.

Q5: What clinical trials have been conducted with this compound?

A5: this compound has been evaluated in several Phase 1 clinical trials in adult patients with advanced solid tumors and leiomyosarcoma. [, ] Additionally, Phase 1b trials have explored this compound in combination with dacarbazine for leiomyosarcoma and in children with newly diagnosed DIPG and high-grade gliomas. [, , ]

Q6: What are the main findings from the completed Phase 1 clinical trial of this compound as a single agent?

A6: The Phase 1 trial evaluating this compound as a monotherapy in patients with advanced solid tumors found that the drug was generally well-tolerated. [, ] The most common adverse events were mild to moderate gastrointestinal symptoms, and the recommended Phase 2 dose was established at 7 mg/kg administered twice weekly. []

Q7: What is the current status of this compound clinical development?

A7: Information on the current status of this compound's clinical development is best obtained from clinical trial registries like ClinicalTrials.gov and from updates provided by the developing company, PTC Therapeutics.

Q8: What are the known resistance mechanisms associated with this compound?

A8: Research on resistance mechanisms to this compound is ongoing. One study suggests that in multiple myeloma, BMI1 may not be an essential gene for tumor cell survival, and its downregulation might not be the primary driver of this compound's anti-myeloma activity. []

Q9: Are there any biomarkers that can predict response to this compound?

A9: While research on predictive biomarkers is ongoing, some studies have identified potential markers of response to this compound-based combination therapies:

- Elevated MN1 and MCL1 levels: In AML, patients with elevated MN1 gene expression and MCL1 protein levels showed sensitivity to the combination of this compound and the MCL1 inhibitor S63845. []

- Elevated BMI1 and MEK levels: Conversely, patients with elevated BMI1 gene expression and MEK protein levels were more responsive to the combination of this compound and the MEK inhibitor trametinib. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.